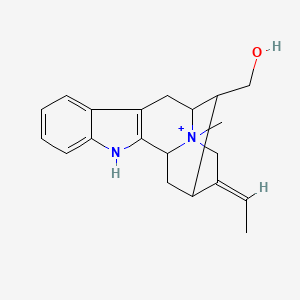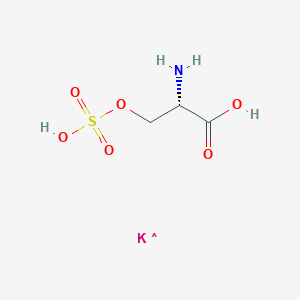
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI): is a chemical compound with the molecular formula C3H7NO6S.K and a molecular weight of 224.26 g/mol . It is also known by its IUPAC name, O-sulfo-L-serine, potassium salt . This compound is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) typically involves the esterification of L-serine with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Esterification: L-serine is reacted with sulfuric acid under controlled temperature and pH conditions to form the hydrogen sulfate ester.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification of L-serine with sulfuric acid.
Neutralization and Purification: The ester is neutralized with potassium hydroxide, followed by purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions: L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate ester group to a hydroxyl group.
Substitution: The sulfate ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted serine derivatives depending on the reagents used.
科学的研究の応用
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Protein Synthesis: Plays a role in the synthesis of proteins and peptides.
Metabolic Studies: Used in studies related to amino acid metabolism.
Medicine:
Neurological Research: Investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Drug Development: Used in the development of drugs targeting specific metabolic pathways.
Industry:
Biotechnology: Employed in the production of biotechnological products.
Pharmaceuticals: Used in the formulation of pharmaceutical products.
作用機序
The mechanism of action of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) involves its interaction with various molecular targets and pathways:
Activation of Glycine Receptors: The compound activates glycine receptors, which play a role in neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: It upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in anti-inflammatory effects.
Sphingolipid Formation: Involved in the formation of sphingolipids, which are essential for neural differentiation and survival.
類似化合物との比較
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) can be compared with other similar compounds, such as:
L-Serine: The parent amino acid, which is involved in protein synthesis and various metabolic pathways.
D-Serine: An isomer of L-serine, which has different biological roles and is not approved for supplemental use.
L-Serine O-phosphate: Another derivative of L-serine, which plays a role in phospholipid biosynthesis.
Uniqueness:
Specific Ester Group: The presence of the hydrogen sulfate ester group makes L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) unique in its chemical reactivity and applications.
Potassium Salt Form: The monopotassium salt form enhances its solubility and stability compared to other derivatives.
特性
分子式 |
C3H7KNO6S |
|---|---|
分子量 |
224.26 g/mol |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChIキー |
SEBAOEYOCOTLNZ-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O.[K] |
正規SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
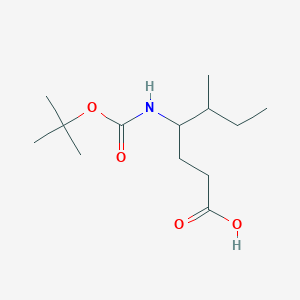
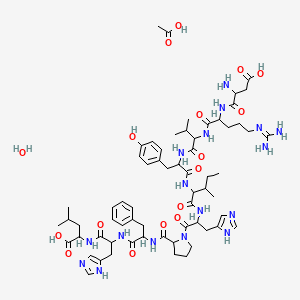
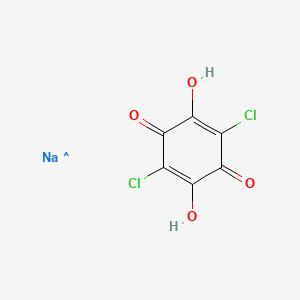
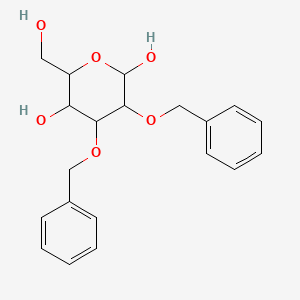
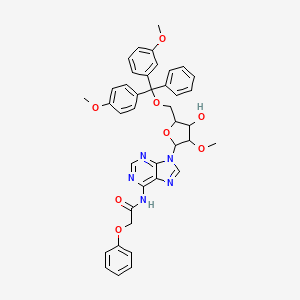
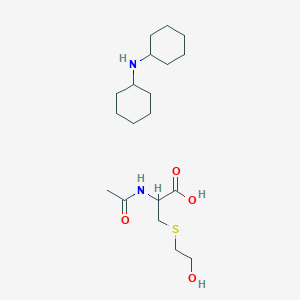

![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
